(S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
- (S)-2-(methoxymethyl)pyrrolidine
- ®-2-(methoxymethyl)pyrrolidine hydrochloride
Uniqueness
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
VVYBFIUFTNNVHS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.